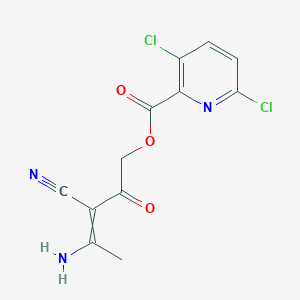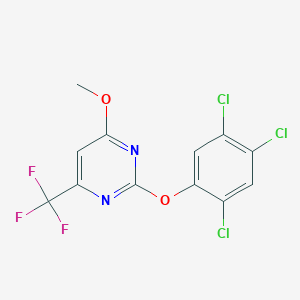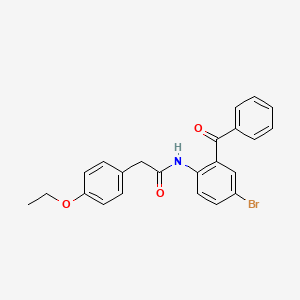![molecular formula C21H30N4O2 B2657642 4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide CAS No. 1424628-79-4](/img/structure/B2657642.png)
4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many important biological compounds, including heme .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the introduction of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The pyrrole ring, in particular, would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the cyano group could undergo reactions such as hydrolysis, reduction, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a pyrrole ring could contribute to its aromaticity and potentially its color .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polyamides
Research indicates that novel polyamides have been synthesized from complex monomers involving cyclohexane structures, showcasing excellent solubility and thermal stability. These polyamides exhibit significant promise due to their amorphous nature, high glass-transition temperatures, and remarkable solubility in various solvents, making them suitable for advanced material applications such as transparent, tough, and flexible films (Liaw, Been-Yang Liaw, & Jau-Jing Chen, 2000); (S. Hsiao, Chin‐Ping Yang, Sheng-Wen Wang, & Ming-Hung Chuang, 1999).
Catalysis and Hydrogenation Reactions
A notable application in catalysis involves the selective hydrogenation of phenol derivatives to cyclohexanone, demonstrating high activity and selectivity under mild conditions. This process is facilitated by catalysts such as Pd nanoparticles supported on mesoporous graphitic carbon nitride, highlighting the potential for efficient production of key industrial intermediates (Yong Wang, Jia Yao, Haoran Li, Dangsheng Su, & M. Antonietti, 2011).
Electrochromic and Photoelectric Properties
Another intriguing application is found in the development of multifunctional polyamides containing pyrrole units, which demonstrate electrochromic, electrofluorochromic, and photoelectric conversion properties. These materials offer excellent solubility, thermal stability, and optoelectronic properties, making them suitable for use in smart windows, displays, and photovoltaic devices (S. Cai, Shuzhong Wang, Dongxu Wei, Haijun Niu, Wen Wang, & X. Bai, 2018).
Anticonvulsant Properties
Additionally, research into anticonvulsant enaminones has revealed the crystal structures of compounds with potential therapeutic applications. These studies contribute to our understanding of the molecular basis for anticonvulsant activity and open avenues for the development of new pharmacological agents (M. Kubicki, H. Bassyouni, & P. W. Codding, 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-5-10-25-14(2)11-17(15(25)3)12-18(13-22)21(27)24-19-8-6-16(7-9-19)20(26)23-4/h11-12,16,19H,5-10H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFYYVZGTXKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2CCC(CC2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2657561.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2657562.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B2657563.png)

![2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2657565.png)
![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2657566.png)
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)
![2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2657571.png)


![N-[(1-butylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2657576.png)

